molecular formula C10H13F2NO2 B13054437 (1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13054437
M. Wt: 217.21 g/mol
InChI Key: KPPSNBYMXMDYSY-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a difluoromethoxyphenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-(difluoromethoxy)benzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethoxy group can enhance lipophilicity, facilitating membrane penetration. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The presence of both an amino and hydroxyl group in a chiral configuration allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1

InChI Key

KPPSNBYMXMDYSY-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)F)N)O

Origin of Product

United States

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